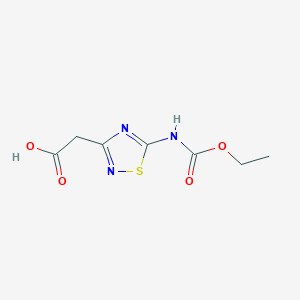
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid is a chemical compound with the molecular formula C7H9N3O4S It is known for its unique structure, which includes a thiadiazole ring, an ethoxycarbonylamino group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid typically involves the reaction of ethyl chloroformate with 3-amino-5-methylthio-1,2,4-thiadiazole . The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the thiadiazole ring.
科学的研究の応用
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxycarbonylamino group may enhance the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 5-[(Ethoxycarbonyl)amino]-1,2,4-thiadiazole-3-acetic acid methyl ester
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
Uniqueness
2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
特性
CAS番号 |
150215-30-8 |
|---|---|
分子式 |
C7H9N3O4S |
分子量 |
231.23 g/mol |
IUPAC名 |
2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-6-8-4(10-15-6)3-5(11)12/h2-3H2,1H3,(H,11,12)(H,8,9,10,13) |
InChIキー |
LAGDTVXMWKMYSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=NS1)CC(=O)O |
正規SMILES |
CCOC(=O)NC1=NC(=NS1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


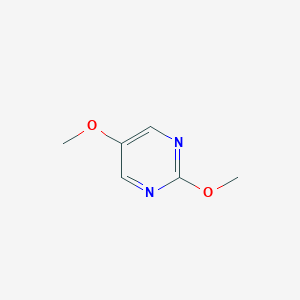
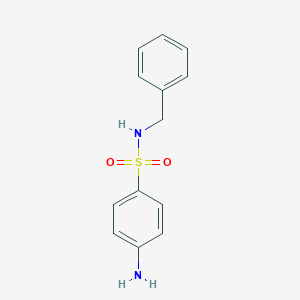

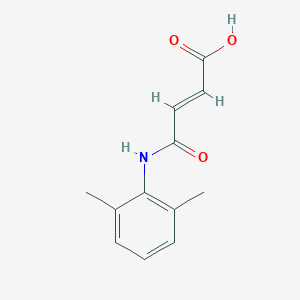
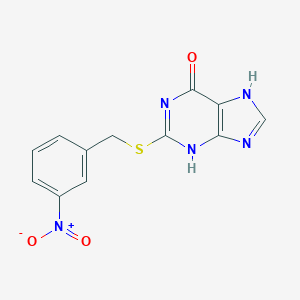
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)

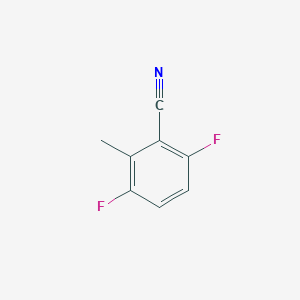
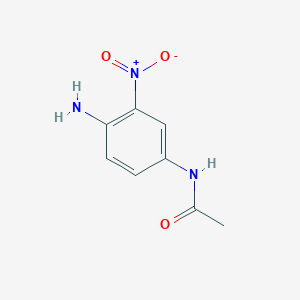




![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
